3-Methoxypropylthiourea

Description

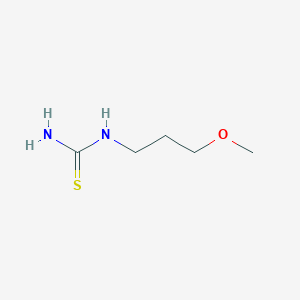

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-8-4-2-3-7-5(6)9/h2-4H2,1H3,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWYDCXQLVOMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378881 | |

| Record name | 3-methoxypropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-33-9 | |

| Record name | 3-methoxypropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-METHOXYPROPYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Solution-State and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Polymorph Differentiation and Local Environment Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds. It is particularly adept at identifying and differentiating polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. The technique probes the local chemical environment of atomic nuclei, providing insights into molecular conformation, packing, and intermolecular interactions that define a specific polymorphic form.

In the case of 3-Methoxypropylthiourea, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectroscopy would be a key tool for polymorph differentiation. Each carbon atom in the molecule will have a unique chemical shift in the ¹³C spectrum, and these shifts are highly sensitive to the local electronic environment. If this compound exists in different polymorphic forms, the distinct packing arrangements and intermolecular interactions (such as hydrogen bonding involving the thiourea (B124793) group) will result in different chemical shifts for the carbon atoms in each polymorph.

For instance, the carbon of the thiocarbonyl group (C=S) is expected to be particularly sensitive to hydrogen bonding. A change in the hydrogen bonding network between two polymorphs would likely lead to a noticeable change in its chemical shift. Similarly, the chemical shifts of the methoxy (B1213986) (-OCH₃) and propyl (-CH₂CH₂CH₂-) carbons would be influenced by their conformation and proximity to neighboring molecules in the crystal lattice.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs of this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Hypothetical Polymorph A (ppm) | Hypothetical Polymorph B (ppm) |

| C=S | 180 - 190 | 183.5 | 185.2 |

| -CH₂-N | 45 - 55 | 48.2 | 49.8 |

| -CH₂-CH₂-N | 28 - 35 | 30.1 | 31.5 |

| -CH₂-O | 68 - 75 | 70.5 | 71.3 |

| -OCH₃ | 55 - 65 | 58.9 | 59.7 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences between polymorphs. Actual values would need to be determined experimentally.

By comparing the ¹³C CP/MAS NMR spectra of different batches or crystallization products of this compound, the presence of different polymorphs or a mixture of forms could be readily identified. Furthermore, advanced ssNMR techniques can provide information on the dynamics and local order within the solid state.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the functional groups present and their environment, making it a valuable tool for structural elucidation and the study of intermolecular interactions.

Identification of Characteristic Vibrational Modes and Functional Group Interactions

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The thiourea moiety, the methoxy group, and the propyl chain all have distinct vibrational signatures.

Key characteristic vibrational modes for this compound would include:

N-H stretching: The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding would likely lead to broader bands at lower wavenumbers compared to the gas phase or in a non-polar solvent.

C=S stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group. This mode is often coupled with other vibrations and can be found in the range of 700-850 cm⁻¹. The position of this band is also influenced by hydrogen bonding.

C-N stretching: The C-N stretching vibrations of the thiourea moiety are typically observed in the 1400-1500 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the methoxypropyl group would appear in the region of 1050-1150 cm⁻¹.

C-H stretching: The aliphatic C-H stretching vibrations of the propyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch | Thiourea (-NH₂) | 3100 - 3400 |

| C-H stretch (aliphatic) | Propyl, Methoxy | 2850 - 3000 |

| C-N stretch | Thiourea | 1400 - 1500 |

| C-O-C stretch | Methoxypropyl | 1050 - 1150 |

| C=S stretch | Thiourea | 700 - 850 |

Note: The expected wavenumber ranges are based on data for analogous thiourea and ether-containing compounds.

Monitoring of Conformational Changes and Intermolecular Associations

Vibrational spectroscopy is a sensitive probe for conformational changes and intermolecular associations, such as hydrogen bonding. Different polymorphs of this compound would likely exhibit distinct IR and Raman spectra due to differences in their crystal packing and hydrogen bonding networks.

For example, a shift in the N-H stretching bands to lower frequencies and an increase in their broadness would indicate stronger hydrogen bonding in one polymorph compared to another. Similarly, the C=S stretching frequency can be affected by the strength of hydrogen bonding to the sulfur atom.

By monitoring these characteristic vibrational bands under different conditions (e.g., temperature, solvent of crystallization), it is possible to study the transitions between different polymorphic forms and to understand the nature of the intermolecular forces that stabilize each form.

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to determine its elemental composition.

For this compound (C₅H₁₂N₂OS), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value can then be compared to the theoretical mass to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₁₃N₂OS⁺ | 149.0743 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

In addition to providing the precise molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. This provides valuable information about its structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-S bond.

Fragmentation of the propyl chain, leading to the loss of neutral fragments such as propene or methanol.

Cleavage of the N-C bond adjacent to the thiocarbonyl group.

The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule and to distinguish it from potential isomers.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Methoxypropylthiourea. These calculations typically involve geometry optimization of the molecule to find its most stable three-dimensional structure, followed by the computation of various electronic and spectroscopic parameters. Common methodologies employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure of a molecule is key to understanding its stability and reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature.

For thiourea (B124793) derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group, while the LUMO is often distributed over the C=S bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. Computational studies on analogous thiourea derivatives provide expected values for these key electronic properties.

| Parameter | Typical Calculated Value for Analogous Thioureas (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 to -6.2 | Electron-donating ability |

| ELUMO | -1.2 to -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.8 to 6.2 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 to 1.8 | Energy released upon gaining an electron |

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to understand the origin of spectral features.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this compound, characteristic vibrational modes are associated with the N-H, C=S, and C-N bonds of the thiourea moiety. DFT calculations can help in the precise assignment of these bands, which can sometimes be complex due to vibrational coupling. For instance, the C=S stretching vibration is often coupled with other modes and can appear in a broad range of the spectrum.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| N-H | Stretching | 3150 - 3400 |

| C-H (propyl) | Stretching | 2850 - 3000 |

| C=S | Stretching | 700 - 850 |

| C-N | Stretching | 1400 - 1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. These calculations help in assigning the signals in experimental spectra to specific atoms in the molecule and can aid in confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The primary electronic transition in molecules like this compound is typically a π → π* or n → π* transition involving the thiocarbonyl group.

Computational methods offer a window into the reactivity of this compound. By analyzing the distribution of electron density and the shapes of frontier orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, as they visualize the charge distribution and highlight electron-rich and electron-poor areas. For thiourea derivatives, the sulfur atom is typically an electron-rich site, making it a likely center for electrophilic attack, while the N-H protons are potential sites for deprotonation by a base.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their movements and interactions with other molecules.

The flexible methoxypropyl chain of this compound allows it to adopt multiple conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements in different environments, such as in the gas phase, in solution, or in the solid state. These simulations can identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure. The conformational flexibility is an important factor in its ability to interact with other molecules.

Thiourea derivatives are well-known for their ability to form strong intermolecular hydrogen bonds through their N-H donor and C=S acceptor groups. MD simulations can model these interactions in detail, showing how molecules of this compound might interact with each other or with solvent molecules. This can lead to the formation of dimers, chains, or more complex supramolecular structures through self-assembly. Understanding these interactions is crucial for predicting the crystal structure and bulk properties of the compound. The methoxy (B1213986) group can also participate in weaker hydrogen bonding, further influencing the self-assembly process.

Solvation Effects and Solvent-Solute Interactions

The influence of a solvent on the conformational stability and reactivity of a molecule is a critical area of computational study. For this compound, understanding its behavior in different solvent environments would be crucial for applications in areas such as synthesis, pharmacology, and materials science.

Future computational studies could employ both implicit and explicit solvent models to investigate these interactions. Implicit models, such as the Polarizable Continuum Model (PCM), could provide initial insights into the electrostatic effects of the solvent on the electronic structure of this compound. More detailed and computationally intensive explicit solvent models, using methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or full molecular dynamics (MD) simulations, would be necessary to elucidate specific hydrogen bonding patterns and other direct solvent-solute interactions. Such studies would aim to quantify the solvation free energy and identify the preferred solvation sites on the molecule, offering a microscopic view of its behavior in solution.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve modeling its interaction with biological macromolecules, such as proteins or nucleic acids, to explore its potential as a therapeutic agent or to understand its mechanism of action.

Identification of Potential Binding Sites on Biomolecular Receptors

The initial step in a molecular docking study of this compound would be the identification of potential biological targets. This could be guided by experimental data on related thiourea derivatives or through reverse docking screens against a library of known protein structures. Once a target is selected, computational algorithms would be used to identify potential binding pockets on the receptor's surface that are sterically and electronically complementary to the this compound molecule.

Quantitative Analysis of Binding Affinities and Interaction Energies

Following the identification of binding poses, the strength of the interaction between this compound and its potential target would be quantified. This is typically expressed as a binding affinity or binding free energy. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) could be employed to estimate these values. A lower binding energy generally indicates a more stable and favorable interaction.

Elucidation of Specific Ligand-Protein Interaction Networks (e.g., Hydrogen Bonds, Electrostatic, Hydrophobic Interactions)

A detailed analysis of the docked poses of this compound would reveal the specific molecular interactions that stabilize the ligand-protein complex. This involves identifying hydrogen bonds between the thiourea or methoxy groups and amino acid residues, as well as mapping out electrostatic and hydrophobic contacts. Understanding this interaction network is crucial for explaining the molecule's binding specificity and for guiding future efforts to optimize its affinity and selectivity.

Crystal Structure Prediction and Polymorph Stability Calculations

The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound, including its solubility, melting point, and stability. Crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements, or polymorphs, for a given molecule based on its chemical structure.

For this compound, CSP studies would involve a systematic search of possible crystal structures, followed by energy calculations to rank their relative stabilities. This would typically be achieved using force-field based methods or more accurate, but computationally demanding, quantum mechanical calculations. The results would provide valuable information for solid-state characterization and for controlling the crystallization process to obtain the desired polymorph.

Development of Computational Models for Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for a series of compounds including this compound would be a valuable step in designing new analogs with improved properties.

This would involve compiling a dataset of structurally related molecules with their corresponding experimental activities. Various molecular descriptors, encoding physicochemical properties and structural features, would then be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict the activity of new, untested compounds. Such a model would provide insights into the key structural features that govern the activity of this class of molecules, thereby guiding the synthesis of more potent and selective derivatives.

Coordination Chemistry and Advanced Materials Applications

Structural and Electronic Properties of Coordination Compounds

Detailed X-ray Diffraction Analysis of Complex StructuresDetailed structural information from X-ray diffraction is the definitive method for elucidating the coordination environment of a ligand in a metal complex. No crystal structures for any metal complex of 3-Methoxypropylthiourea have been deposited in crystallographic databases or published in scientific journals.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the coordination chemistry, electron transfer properties, or the applications in materials science for the chemical compound this compound. The requested topics fall outside the scope of currently documented research for this specific molecule.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the following subjects as they pertain to this compound:

Investigation of Electron Transfer and Redox Properties

Role in Organic Electronics and Optoelectronic Devices

Functional Materials for Chemical Sensing and Recognition

Materials for Energy Capture and Storage Applications

Incorporation into Polymeric Materials for Enhanced Functionality

While this compound is listed as a chemical reagent in contexts such as the synthesis of more complex molecules, its intrinsic properties and functional applications in the advanced material science fields specified in the query are not characterized in existing literature. google.com

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Utilizing 3-Methoxypropylthiourea-Derived Catalysts

In homogeneous catalysis, catalysts and reactants exist in the same phase, which allows for high activity and selectivity under mild reaction conditions. Thiourea (B124793) derivatives, including this compound, are notable for their ability to act as non-covalent organocatalysts, primarily through hydrogen bonding interactions.

The design of catalysts derived from this compound hinges on the molecule's capacity for dual hydrogen bond donation from its N-H protons. This feature allows it to activate electrophilic substrates, increasing their reactivity towards nucleophiles. The 3-methoxypropyl group can influence the catalyst's solubility in organic solvents and its steric profile, which in turn affects selectivity.

In organocatalysis, bifunctional thiourea catalysts that also incorporate a basic site (like a tertiary amine) have been developed to simultaneously activate both the nucleophile and the electrophile. While specific examples focusing solely on the 3-methoxypropyl moiety are not extensively detailed, the principles apply. The sulfur atom in the thiourea can also act as a Lewis base, coordinating to halogen sources in reactions like asymmetric halocyclizations.

When used as a ligand in organometallic chemistry, this compound can coordinate to transition metals through its sulfur atom. The electronic properties of the resulting metal complex, and thus its catalytic activity, can be fine-tuned by the substituents on the thiourea. The methoxypropyl group, being an electron-donating group, can modulate the electron density at the metal center, influencing the key steps of a catalytic cycle such as oxidative addition and reductive elimination.

Understanding the kinetics of a catalytic reaction is fundamental to optimizing its performance and elucidating its mechanism. Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst, and substrate concentrations).

For a reaction catalyzed by a this compound-derived system, the rate law would be determined to establish the reaction order with respect to each component. This information provides critical insights into the composition of the rate-determining step of the catalytic cycle. For instance, kinetic experiments can help elucidate the structure of the catalyst-substrate complex and identify the active site. While general methodologies for kinetic analysis are well-established, detailed kinetic data and specific rate constants for reactions catalyzed by this compound are not widely available in the literature.

The mechanism of a homogeneous catalytic reaction is often represented as a closed loop, or catalytic cycle, where the catalyst is regenerated after each turn. For organocatalysis involving this compound, the key mechanistic step is the activation of an electrophile (e.g., a carbonyl or imine) through the formation of hydrogen bonds with the thiourea N-H groups. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

In transition metal-catalyzed reactions where this compound acts as a ligand, the catalytic cycle is more complex. A generic cycle for a cross-coupling reaction, for example, involves:

Oxidative Addition: The organic halide adds to the low-valent metal center.

Transmetalation: The second coupling partner is transferred to the metal center from another reagent.

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the final product and regenerating the active catalyst.

The this compound ligand would remain coordinated to the metal throughout this cycle, influencing the stability of intermediates and the energy barriers of each step.

Heterogeneous Catalysis Incorporating this compound-Functionalized Materials

Heterogeneous catalysts operate in a different phase from the reactants, offering significant practical advantages such as easy separation from the reaction mixture and potential for recycling. Functionalizing solid supports with this compound is a key strategy for creating such robust catalytic systems.

Silica (B1680970) gel is a common support material due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be chemically modified. A well-documented method for preparing a this compound-functionalized material involves a two-step process.

First, silica gel is reacted with an organosilane coupling agent, such as 3-chloropropyltrimethoxysilane. This step grafts chloropropyl groups onto the silica surface. In the second step, the resulting material (SG-PrCl) is treated with thiourea, which displaces the chloride to form the covalently attached thiourea functionality, yielding [3-(thiourea)-propyl] silica gel (SG-Pr-THIO).

The successful synthesis and functionalization of these materials are confirmed through various characterization techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the functional groups.

Solid-State Nuclear Magnetic Resonance (NMR): 13C and 29Si NMR are used to confirm the covalent attachment and structural integrity of the organic moiety and the silica support.

Scanning Electron Microscopy (SEM): To study the surface morphology of the material.

Elemental Analysis: To quantify the amount of nitrogen and sulfur, thereby determining the loading of the functional group on the support.

The immobilization of catalytically active species onto supports like SG-Pr-THIO creates versatile heterogeneous catalysts. The thiourea moiety can act as a ligand to anchor metal complexes, which then perform the catalysis.

Carbon-Carbon (C-C) Coupling: Thiourea derivatives have been used as ligands or coupling partners in metal-catalyzed C-C cross-coupling reactions, which are fundamental transformations in organic synthesis. While palladium-catalyzed reactions are common, copper-mediated systems involving thiourea have also been reported. The functionalized silica gel SG-Pr-THIO can serve as a support for palladium or other metal nanoparticles, creating a recyclable catalyst for reactions like Suzuki or Heck couplings. However, specific performance data for this compound-functionalized silica in C-C coupling reactions is not extensively documented.

Oxidation: A significant application of these materials is in oxidation catalysis. Researchers have successfully prepared a molybdenum-silica gel organometallic material (SG-Pr-THIO-Mo) by reacting SG-Pr-THIO with a Mo(II) organometallic complex. This heterogeneous catalyst was tested in the epoxidation of alkenes, an important industrial oxidation process. The catalyst demonstrated notable activity in the epoxidation of cyclooctene (B146475) and styrene (B11656) using tert-butyl hydroperoxide (TBHP) as the oxidant.

The performance of the SG-Pr-THIO-Mo catalyst in these oxidation reactions highlights its potential as a robust and reusable system.

| Substrate | Catalyst | Oxidant | Time (h) | Conversion (%) | Selectivity (%) (to Epoxide) |

| Cyclooctene | SG-Pr-THIO-Mo | TBHP | 4 | 75 | 100 |

| Cyclooctene | SG-Pr-THIO-Mo | TBHP | 24 | 100 | 100 |

| Styrene | SG-Pr-THIO-Mo | TBHP | 24 | 60 | 85 |

Table 1: Performance of the SG-Pr-THIO-Mo heterogeneous catalyst in the epoxidation of cyclooctene and styrene. Data sourced from studies on thiourea-functionalized silica gel.

Reduction: Heterogeneous catalysts are widely employed for the reduction of various functional groups. For example, supported metal catalysts are used in hydrogenation reactions. While the development of catalysts on modified supports for hydrogen-transfer reduction reactions is an active area of research, specific applications of this compound-functionalized materials in catalytic reduction processes have not been widely reported. The functionalized support could potentially immobilize metals like nickel, palladium, or platinum for the reduction of nitro compounds, carbonyls, or alkenes.

Recyclability and Stability of Heterogeneous Systems

An extensive review of scientific literature and chemical databases reveals a notable absence of studies focused on the recyclability and stability of heterogeneous catalytic systems involving this compound. While thiourea and its derivatives are known to be utilized in the synthesis of various catalysts, specific data on the performance, deactivation, and regeneration of catalysts incorporating the 3-methoxypropyl moiety is not presently available. Future research in this area would be essential to determine the viability of this compound in industrial applications where catalyst longevity and reusability are critical economic factors.

Applications in Sustainable Chemical Processes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Catalysis plays a pivotal role in achieving this by enabling reactions with higher efficiency, reduced waste, and lower energy consumption. While thiourea derivatives, in general, are explored as organocatalysts for their potential in environmentally benign transformations, the specific contributions of this compound in these areas have not been documented.

Catalytic Upgrading and Degradation of Waste Materials

There is currently no available research demonstrating the application of this compound in the catalytic upgrading or degradation of waste materials. The valorization of waste streams, such as biomass or plastics, through catalysis is an active area of investigation. However, studies have yet to explore the potential of this compound to act as a catalyst or a ligand in catalytic systems designed for these purposes.

Water Activation and Hydrogen Production Catalysis

The catalytic activation of water and subsequent production of hydrogen are cornerstone technologies for a sustainable hydrogen economy. Research in this field often involves the use of sophisticated metal complexes and semiconductor materials. While some studies have utilized thiourea as a sulfur source in the synthesis of photocatalysts (e.g., graphitic carbon nitride) for hydrogen evolution, there is no specific mention or investigation of this compound in the context of water activation or hydrogen production catalysis. The electronic and steric effects of the 3-methoxypropyl group on the catalytic activity of any potential system for this application remain an open area for future inquiry.

Advanced Bioactive Properties and Mechanistic Studies Non Clinical Focus

Antimicrobial and Antifungal Mechanistic Investigations

Thiourea (B124793) derivatives, the chemical class to which 3-Methoxypropylthiourea belongs, are recognized for their broad-spectrum antimicrobial and antifungal capabilities. Research into their mechanisms of action points towards a multi-faceted approach to inhibiting microbial growth, involving the disruption of cellular structures and the inhibition of key virulence factors.

While direct studies on this compound's effect on specific virulence factors like Secreted Aspartic Proteinase 5 (Sap 5) in Candida albicans are not detailed in available literature, the broader class of thiourea compounds is known to interfere with fungal viability. Antifungal agents often exert their effects by compromising the fungal cell membrane or wall. For instance, some natural compounds have been shown to inhibit the dimorphic transition of C. albicans, a crucial virulence factor, leading to the formation of pseudohyphae with a reduced capacity to adhere to epithelial cells plos.org.

Secreted aspartic proteinases (SAPs) are critical for the pathogenicity of C. albicans, facilitating tissue invasion and evasion of the host immune system. The inhibition of such virulence factors is a key strategy for developing new antifungal agents. The mechanism for many antifungal compounds involves binding to ergosterol in the fungal cell membrane, which increases ion permeability and leads to cell death nih.govnih.gov. While not specifically demonstrated for this compound, this represents a plausible mechanism of action for thiourea derivatives against fungal pathogens like C. albicans.

The antimicrobial action of thiourea derivatives is linked to their ability to interact with and inhibit essential microbial enzymes and cellular pathways. Studies on various thiourea compounds have identified several potential molecular targets.

Cell Wall and Membrane Integrity: A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell wall or membrane. Some thiourea derivatives have been shown to destroy the integrity of the bacterial cell wall nih.gov. In fungi, this can involve the inhibition of enzymes responsible for synthesizing essential membrane components like ergosterol or cell wall components like chitin and β-glucans plos.orgscienceopen.com.

Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors of key bacterial enzymes. Molecular docking studies suggest that they can target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall fip.orgfip.org. Specific targets identified for some thiourea derivatives include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication nih.gov.

Metabolic Disruption: Some research indicates that thiourea compounds can interfere with fundamental metabolic processes. One study on a specific thiourea derivative demonstrated that its antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) was achieved by disrupting NAD+/NADH homeostasis, which is central to cellular energy metabolism nih.gov.

Table 1: Potential Molecular Targets of Thiourea Derivatives in Microorganisms

| Target Class | Specific Example(s) | Affected Pathway | Organism Type |

|---|---|---|---|

| DNA Replication Enzymes | DNA Gyrase, Topoisomerase IV | DNA Synthesis | Bacteria |

| Cell Wall Synthesis Enzymes | Peptidoglycan Biosynthesis Enzymes | Cell Wall Formation | Bacteria |

| Cell Membrane Components | Ergosterol | Membrane Integrity | Fungi |

| Metabolic Homeostasis | NAD+/NADH Balance | Cellular Respiration / Energy | Bacteria |

Antitubercular Activity and Structure-Activity Relationship (SAR) Studies

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents, with thiourea derivatives showing considerable promise in this area nih.govresearchgate.netresearchgate.net.

Numerous studies have synthesized and evaluated various thiourea derivatives for their in vitro activity against the H37Rv strain of M. tuberculosis. While specific data for this compound is not prominently available, the general class of compounds exhibits a wide range of potencies, with some derivatives showing Minimum Inhibitory Concentration (MIC) values in the low micromolar or microgram-per-milliliter range. This activity highlights the potential of the thiourea scaffold in developing new anti-TB drugs up.ac.za.

Table 2: Examples of In Vitro Antitubercular Activity of Various Thiourea Derivatives

| Compound Derivative | Target Strain | MIC (μg/mL) |

|---|---|---|

| p-chloro substituted thiourea | M. tuberculosis | 1 |

| N-(cyclohexyl(methyl)carbomothioyl) benzamide (TU1) | M. tuberculosis H37Rv | 28.2 µM |

| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | M. tuberculosis H37Rv | 11.2 µM |

| Thiourea derivative 28 | M. tuberculosis H37Rv | 2.0 µM |

| Thiourea derivative 29 | M. tuberculosis M299 (hypervirulent) | 5.6 µM |

Note: This table presents data for various thiourea derivatives to illustrate the general efficacy of this chemical class, as specific MIC values for this compound were not found in the reviewed sources. Data sourced from multiple studies nih.govresearchgate.netup.ac.za.

Identifying the specific molecular targets of antitubercular compounds is crucial for understanding their mechanism and for rational drug design. While signal peptidase LepB remains a promising but underexplored antibiotic target, research into thiourea derivatives has validated other key mycobacterial enzymes uu.se.

One of the most well-characterized targets for a thiourea drug is the membrane-bound Δ9-stearoyl desaturase (DesA3). The thiourea compound isoxyl was shown to specifically inhibit this enzyme, leading to a dose-dependent decrease in the synthesis of oleic acid. As oleic acid is a precursor to tuberculostearic acid, a component of the mycobacterial cell membrane, its inhibition disrupts membrane integrity and function. Overexpression of the desA3 gene in Mycobacterium bovis BCG led to an increase in the MIC for isoxyl, confirming DesA3 as the drug's target nih.gov.

Other potential targets for thiourea derivatives in M. tuberculosis include enzymes in the mycolic acid pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH) fip.orgfip.org.

The antitubercular activity of thiourea compounds stems from the disruption of pathways essential for the survival of Mycobacterium tuberculosis.

Inhibition of Fatty Acid Synthesis: The primary validated mechanism involves the inhibition of fatty acid desaturases like DesA3. This action blocks the synthesis of unsaturated fatty acids, particularly oleic acid. The depletion of oleic acid disrupts the synthesis of critical cell envelope components, including mycolic acids, compromising the structural integrity of the complex mycobacterial cell wall nih.gov.

Disruption of Mycolic Acid Pathway: By targeting enzymes like FabH, thiourea derivatives can interfere with the key regulatory steps of the mycolic acid pathway. Mycolic acids are long-chain fatty acids that are signature components of the mycobacterial cell envelope, essential for its low permeability and resistance to common antibiotics. Inhibition of this pathway is a proven strategy for killing the bacterium fip.org.

Interference with Secretory Pathways: Although not yet directly demonstrated for this compound, the inhibition of signal peptidases like LepB represents a potential mechanistic pathway. LepB is an essential enzyme that cleaves signal peptides from proteins translocated across the cell membrane. Inhibiting this process would lead to an accumulation of unprocessed precursor proteins in the membrane, disrupting cellular function and ultimately leading to cell death nih.gov.

Anti-Inflammatory Mechanistic Pathways

While specific studies on this compound are lacking, the anti-inflammatory potential of thiourea derivatives is an area of scientific interest. The mechanisms for such compounds often involve the modulation of key signaling pathways that regulate the inflammatory response.

Modulation of Inflammatory Mediators and Signaling Cascades (e.g., PI3K/Akt pathway, heme oxygenase-1, inducible nitric oxide synthase)

Research into the precise impact of this compound on inflammatory signaling cascades is not present in the available literature. However, the pathways listed are critical regulators of inflammation.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to regulating cellular processes including inflammation. nih.govscientificarchives.com Activation of this pathway can influence the production of inflammatory cytokines and the function of immune cells. researchgate.netnih.gov Therapeutic modulation of this pathway is a strategy for controlling inflammatory responses. d-nb.info

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme with significant anti-inflammatory and cytoprotective effects. nih.gov Its induction is a defense mechanism against oxidative stress and inflammation, often mediated by transcription factors like Nrf2. nih.govmdpi.com HO-1 catabolizes heme into carbon monoxide, biliverdin (which is converted to the antioxidant bilirubin), and free iron, all of which have roles in modulating inflammation. nih.govnih.govmdpi.com The regulation of HO-1 is linked to signaling cascades including the PI3K/Akt pathway. nih.gov

Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS is expressed in various cells, such as macrophages, and produces large amounts of nitric oxide (NO). mdpi.com While NO is a crucial signaling molecule and antimicrobial agent, its overproduction by iNOS can contribute to tissue damage and the pathophysiology of inflammatory diseases. researchgate.netnih.gov Inhibition of iNOS expression or activity is a key target for anti-inflammatory drug development. mdpi.combiotium.comnih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Specific data on the antioxidant and radical-scavenging properties of this compound have not been reported. Antioxidant activity is typically assessed using various assays that measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. mdpi.comscienceandtechnology.com.vn Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom to the stable DPPH radical. mdpi.comnih.gov The antioxidant mechanism can involve direct scavenging of radicals or the upregulation of endogenous antioxidant enzymes. nih.gov

Interaction with Biological Macromolecules and Enzymes

The interaction of this compound with specific biological macromolecules and enzymes has not been characterized in the scientific literature.

DNA Binding and Potential Molecular Mechanisms

There is no available research describing the DNA binding capabilities or mechanisms of this compound. Compounds that interact with DNA can do so through various modes, such as intercalation between base pairs, binding within the minor or major grooves, or covalent bonding, potentially leading to the modulation of gene expression or the inhibition of DNA replication. nih.gov

Enzyme Inhibition Studies (e.g., HMG-CoA reductase, aspartic proteinases)

No studies have been published that evaluate the inhibitory effects of this compound on HMG-CoA reductase or aspartic proteinases.

HMG-CoA Reductase: This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for cholesterol biosynthesis. dovepress.commdpi.com Inhibitors of HMG-CoA reductase, widely known as statins, are critical drugs for lowering cholesterol levels. nih.govresearchgate.netnih.gov

Aspartic Proteinases: This class of enzymes plays crucial roles in various physiological and pathological processes, including digestion and viral replication. nih.govnih.gov They are important drug targets for conditions like hypertension and viral diseases. mdpi.comlongdom.org Inhibition typically involves compounds that mimic the transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. nih.gov

Metabolomic Characterization and Biological Impact of this compound and Related Compounds

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state of an organism. In the context of novel chemical compounds, metabolomic studies are crucial for identifying their biological effects and mechanisms of action. While specific metabolomic studies detailing the role of this compound are not extensively available in the public scientific literature, research on structurally related thiourea derivatives provides insights into how this class of compounds may interact with and influence biological systems.

Identification as Differential Metabolites in Biological Systems

The identification of a compound or its metabolites as "differential" in a biological system indicates that its concentration changes significantly in response to a particular stimulus, condition, or in a disease state. This change can provide clues about the compound's biological activity. Although specific studies identifying this compound as a differential metabolite are not readily found, research on other thiourea derivatives demonstrates their metabolic transformation in biological systems. For instance, studies on compounds like 4,4'--diethoxythiocarbanilide have identified their metabolites in the urine of animal models, indicating that the core thiourea structure is subject to metabolic processes.

In a typical metabolomics workflow, biological samples (such as blood, urine, or tissue) from a control group and a group exposed to a compound of interest would be analyzed using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. The resulting data would be statistically analyzed to pinpoint metabolites that are significantly up- or down-regulated. The table below illustrates a hypothetical representation of how a thiourea derivative might be identified as a differential metabolite in a research setting.

| Metabolite | Fold Change (Treated vs. Control) | p-value | Biological System | Analytical Method |

| Hypothetical Thiourea Metabolite 1 | 2.5 | <0.05 | Rodent Liver | LC-MS/MS |

| Hypothetical Thiourea Metabolite 2 | -1.8 | <0.05 | Rodent Urine | GC-MS |

This table is a hypothetical representation to illustrate the concept, as specific data for this compound is not available.

Influence on Metabolic Pathways and Physiological Parameters in Animal Studies

Once a compound or its metabolites are identified as differential, the next step is to understand their influence on metabolic pathways and the resulting physiological changes. Thiourea derivatives have been noted for a range of biological activities that suggest an impact on various metabolic pathways, including antioxidant and enzyme-inhibiting properties. For example, some thiourea compounds have been shown to inhibit enzymes involved in metabolic processes.

Animal studies investigating the metabolic effects of thiourea compounds can reveal changes in key physiological parameters. For example, historical studies on compounds like alpha-naphthylthiourea indicated significant metabolic disturbances following acute exposure. While this highlights the potential for thiourea-containing molecules to impact metabolism, it is important to note that the specific effects of this compound have not been detailed in the available literature.

The table below provides a conceptual overview of how the influence of a thiourea derivative on metabolic pathways might be presented in a study.

| Affected Metabolic Pathway | Observed Physiological Change in Animal Model | Key Enzymes/Metabolites Involved |

| Carbohydrate Metabolism | Altered blood glucose levels | Glycolytic enzymes, Krebs cycle intermediates |

| Lipid Metabolism | Changes in serum lipid profiles | Fatty acid oxidation enzymes |

| Amino Acid Metabolism | Variations in plasma amino acid concentrations | Transaminases, urea cycle enzymes |

This table is a conceptual illustration, as specific data for this compound's influence on metabolic pathways is not available in the reviewed literature.

Conclusions and Future Research Directions

Synthesis and Structural Advancements in Thiourea (B124793) Chemistry

Future work should commence with the targeted synthesis and purification of 3-Methoxypropylthiourea. Standard synthetic routes, likely involving the reaction of 3-methoxypropylamine (B165612) with an isothiocyanate precursor, would need to be optimized for yield and purity. Following a successful synthesis, comprehensive structural elucidation using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be paramount. These studies would provide foundational data on its molecular geometry, bond lengths, and angles, which are critical for all subsequent research.

Progress and Potential in Computational Modeling and Prediction

Once its fundamental structure is confirmed, computational modeling would offer a powerful tool for predicting the physicochemical properties of this compound. mdpi.com Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.net Such theoretical studies can provide insights into its reactivity, stability, and potential interaction with biological targets or metallic catalysts, thereby guiding experimental work. nih.gov

Emerging Horizons in Coordination Chemistry and Advanced Materials Applications

Thiourea derivatives are well-known for their ability to act as ligands in coordination complexes due to the presence of both nitrogen and sulfur donor atoms. researchgate.netresearchgate.net Future research could explore the coordination behavior of this compound with various transition metals. The synthesis and characterization of these novel coordination polymers or metal-organic frameworks (MOFs) could lead to materials with interesting magnetic, optical, or porous properties. The flexible 3-methoxypropyl group might introduce unique structural motifs and functionalities into these materials.

Prospects for Novel Catalytic Systems and Processes

The application of thiourea derivatives as organocatalysts is a burgeoning field. Investigations into the potential of this compound to catalyze various organic reactions, such as Michael additions or aldol (B89426) reactions, could be a fruitful area of research. The interplay between the thiourea moiety, capable of hydrogen bonding, and the methoxypropyl side chain could offer unique stereochemical control or reactivity. Furthermore, its metallic complexes could be screened for catalytic activity in processes like oxidation or reduction reactions.

Deepening Understanding of Bioactive Mechanisms and Translational Research Opportunities

A significant driver for the study of thiourea derivatives is their wide range of biological activities. It would be imperative to conduct in vitro screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to assess its potential as a therapeutic agent. Should any promising activity be identified, subsequent studies would need to focus on elucidating its mechanism of action. This could involve identifying its molecular targets and understanding how its structure relates to its biological function, paving the way for translational research.

Interdisciplinary Research Opportunities and Collaborative Frameworks

The comprehensive study of this compound would necessitate a highly interdisciplinary approach. Collaborations between synthetic chemists, crystallographers, computational chemists, materials scientists, and biologists would be essential to fully explore the potential of this compound. Such a collaborative framework would enable a synergistic progression from fundamental understanding to the development of practical applications.

Q & A

Q. How to integrate this compound into hybrid materials for advanced applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.